2-chloro-N-cyanobenzamide
Description
2-chloro-N-cyanobenzamide is an organic compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 g/mol . It is a derivative of benzamide, where the amide nitrogen is substituted with a cyano group and the benzene ring is substituted with a chlorine atom at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
IUPAC Name |
2-chloro-N-cyanobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-4-2-1-3-6(7)8(12)11-5-10/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZRCSGIGOMCTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyanobenzamide can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzoyl chloride with cyanamide in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyanobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amide group can be oxidized to a nitrile oxide under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Reduction: Lithium aluminum hydride or hydrogenation catalysts can be used for the reduction of the cyano group.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed
Substitution: Products include 2-amino-N-cyanobenzamide or 2-thio-N-cyanobenzamide.
Reduction: The major product is 2-chloro-N-aminobenzamide.
Oxidation: The major product is 2-chloro-N-cyanobenzonitrile oxide.
Scientific Research Applications
2-chloro-N-cyanobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyanobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The cyano and chloro substituents can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-aminobenzamide: Similar structure but with an amino group instead of a cyano group.
2-chloro-N-methylbenzamide: Similar structure but with a methyl group instead of a cyano group.
2-chloro-N-phenylbenzamide: Similar structure but with a phenyl group instead of a cyano group.
Uniqueness
2-chloro-N-cyanobenzamide is unique due to the presence of both cyano and chloro substituents, which confer distinct reactivity and binding properties. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the chloro group can undergo nucleophilic substitution reactions. These features make it a versatile compound for various chemical and biological applications .
Biological Activity
2-Chloro-N-cyanobenzamide is an organic compound notable for its diverse biological activities, particularly in antifungal and anticancer applications. This article delves into its biological mechanisms, pharmacological potential, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 180.59 g/mol
- CAS Number : 1514979-87-3
This compound features both cyano and chloro substituents, which enhance its reactivity and binding properties, particularly in biological systems.
Target of Action
The primary target of this compound is the ergosterol component of the fungal plasma membrane. This interaction is crucial for its antifungal activity against various strains, including Aspergillus flavus.
Mode of Action
The compound disrupts the integrity of the fungal cell membrane by binding to ergosterol, leading to cell lysis. Additionally, it may inhibit thymidylate synthase , impacting DNA synthesis and cellular replication processes.
Enzyme Interactions
This compound has been shown to interact with several enzymes, notably:
- Adenosine Deaminase : Inhibition leads to increased levels of adenosine, which can induce apoptosis in certain cancer cell lines by activating caspase enzymes.
Cellular Effects
The compound influences various cellular processes, including:
- Induction of apoptosis in cancer cells.
- Modulation of gene expression related to lipid metabolism and inflammation through interactions with peroxisome proliferator-activated receptors (PPARs).
Pharmacokinetics
The pharmacokinetic profile indicates that the compound's molecular weight allows for efficient cellular uptake and distribution. Its interactions at the molecular level suggest potential therapeutic applications in both antifungal and anticancer therapies.
Antifungal Activity
In vitro studies have confirmed that this compound exhibits significant antifungal properties against Aspergillus flavus, demonstrating its potential as an antifungal agent.
Anticancer Potential
Research has highlighted its role in inducing apoptosis in various cancer cell lines. The mechanism involves the activation of apoptotic pathways through enzyme inhibition, particularly affecting caspase activity.
Case Studies
-
Antifungal Efficacy :
- A study demonstrated that this compound effectively inhibited the growth of Aspergillus flavus, suggesting a viable option for treating fungal infections in immunocompromised patients.
-
Cancer Cell Line Studies :
- In experiments with human cancer cell lines, treatment with this compound led to a significant increase in apoptotic cells compared to controls, indicating its potential as a chemotherapeutic agent.
Summary Table of Biological Activities
| Activity Type | Target | Mechanism | Outcome |
|---|---|---|---|
| Antifungal | Ergosterol | Membrane disruption | Inhibition of Aspergillus flavus growth |
| Anticancer | Cancer cell lines | Apoptosis induction | Increased apoptotic cell population |
| Enzyme Interaction | Adenosine Deaminase | Enzyme inhibition | Accumulation of adenosine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
